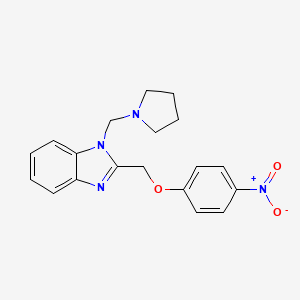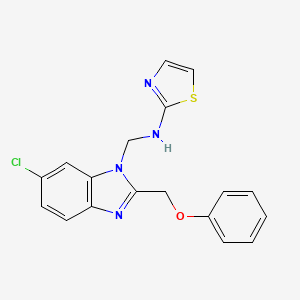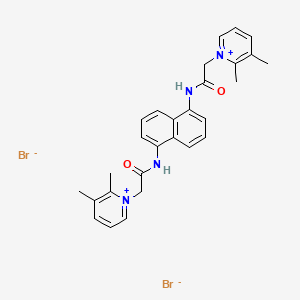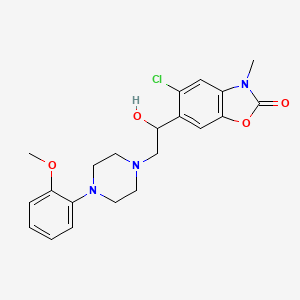
1,1'-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexanediyl linker connecting two pyridinium units, each substituted with dimethylamino and diphenyl groups. The diperchlorate anions balance the positive charges on the pyridinium units.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate typically involves a multi-step process:
Formation of the Pyridinium Units: The initial step involves the synthesis of the pyridinium units. This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with acetophenone derivatives under basic conditions to form the corresponding chalcones. These chalcones are then cyclized to form the pyridinium rings.
Linking the Pyridinium Units: The next step involves the reaction of the pyridinium units with 1,6-dibromohexane to form the hexanediyl-linked bis-pyridinium compound.
Formation of the Diperchlorate Salt: Finally, the bis-pyridinium compound is treated with perchloric acid to form the diperchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized pyridinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridinium species.
Substitution: Substituted pyridinium derivatives.
科学研究应用
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The pyridinium units can interact with negatively charged biomolecules, while the dimethylamino and diphenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various molecular targets, affecting biological pathways and processes.
相似化合物的比较
Similar Compounds
1,1’-(1,6-Hexanediyl)bis(4-methylpyridinium) dibromide: Similar structure but with methyl groups instead of dimethylamino and diphenyl groups.
1,1’-(1,6-Hexanediyl)bis(4-benzyl-1,4-dimethylpiperazinediium): Contains piperazine rings instead of pyridinium rings.
Uniqueness
1,1’-(1,6-Hexanediyl)bis(4-(4-(dimethylamino)phenyl)-2,6-diphenylpyridinium) diperchlorate is unique due to its combination of pyridinium units with dimethylamino and diphenyl substitutions, which confer distinct photophysical and chemical properties. This makes it particularly valuable for applications in fluorescence-based research and advanced material development.
属性
CAS 编号 |
89141-77-5 |
|---|---|
分子式 |
C56H56Cl2N4O8 |
分子量 |
984.0 g/mol |
IUPAC 名称 |
4-[1-[6-[4-[4-(dimethylamino)phenyl]-2,6-diphenylpyridin-1-ium-1-yl]hexyl]-2,6-diphenylpyridin-1-ium-4-yl]-N,N-dimethylaniline;diperchlorate |
InChI |
InChI=1S/C56H56N4.2ClHO4/c1-57(2)51-33-29-43(30-34-51)49-39-53(45-21-11-7-12-22-45)59(54(40-49)46-23-13-8-14-24-46)37-19-5-6-20-38-60-55(47-25-15-9-16-26-47)41-50(42-56(60)48-27-17-10-18-28-48)44-31-35-52(36-32-44)58(3)4;2*2-1(3,4)5/h7-18,21-36,39-42H,5-6,19-20,37-38H2,1-4H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI 键 |
YFAKCFOCKGGEQT-UHFFFAOYSA-L |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)N(C)C)C7=CC=CC=C7)C8=CC=CC=C8.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


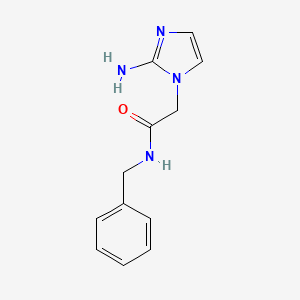
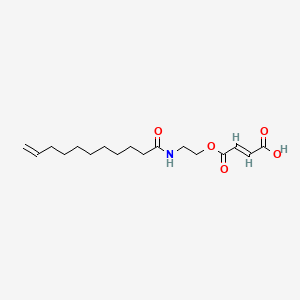
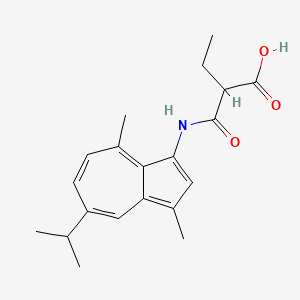
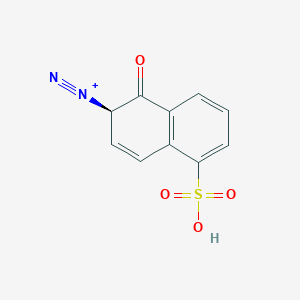
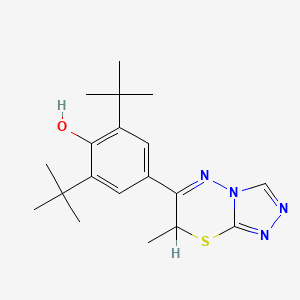
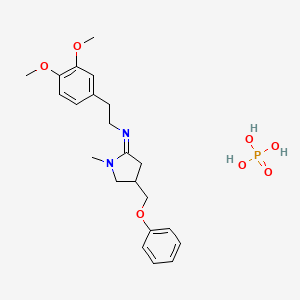


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)
